molecular formula C12H16N2O2 B1366042 3-(4-Methylpiperazin-1-yl)benzoic acid CAS No. 215309-01-6

3-(4-Methylpiperazin-1-yl)benzoic acid

Cat. No.: B1366042
CAS No.: 215309-01-6
M. Wt: 220.27 g/mol
InChI Key: HALATUFUWLWCQV-UHFFFAOYSA-N
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Description

3-(4-Methylpiperazin-1-yl)benzoic acid is an organic compound that features a benzoic acid moiety substituted with a 4-methylpiperazine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methylpiperazin-1-yl)benzoic acid typically involves the reaction of 4-(Chloromethyl)benzoic acid with N-methylpiperazine. The reaction is carried out in the presence of a solvent and an acid-binding agent. The mixture is then subjected to nanofiltration to remove excess reagents and by-products, followed by acidification with hydrogen chloride gas to yield the final product .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methylpiperazin-1-yl)benzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the piperazine ring can be modified by introducing different substituents.

    Condensation Reactions: It can form amides and other derivatives through condensation reactions with amines and other nucleophiles.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted piperazine derivatives and amides, which are valuable intermediates in pharmaceutical synthesis.

Scientific Research Applications

3-(4-Methylpiperazin-1-yl)benzoic acid has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Methylpiperazin-1-yl)benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its ability to form stable derivatives and its role as an intermediate in the synthesis of complex pharmaceuticals highlight its importance in medicinal chemistry.

Properties

IUPAC Name

3-(4-methylpiperazin-1-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c1-13-5-7-14(8-6-13)11-4-2-3-10(9-11)12(15)16/h2-4,9H,5-8H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HALATUFUWLWCQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40406300
Record name 3-(4-Methylpiperazin-1-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40406300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

215309-01-6
Record name 3-(4-Methyl-1-piperazinyl)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=215309-01-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4-Methylpiperazin-1-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40406300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3-(4-Methylpiperazinyl)-benzoic acid tert-butyl ester (4.1 g, 14.9 mmol) was dissolved in TFA: CH2Cl2 (70 ml, 1:1) and the reaction was stirred for 2 h at RT. The reaction mixture was diluted with toluene (100 ml), then was concentrated in vacuo and was used in the next reaction without further purification: MS (ES+) 221.3 (M+H+).
Name
3-(4-Methylpiperazinyl)-benzoic acid tert-butyl ester
Quantity
4.1 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
70 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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